1-(4-((5-(Trifluorometil)piridin-2-il)oxi)piperidin-1-il)propan-1-ona, 3-(feniltio)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

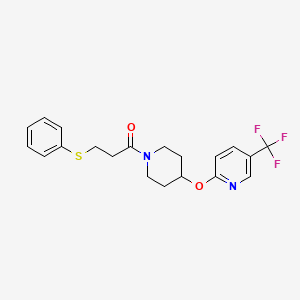

3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that belongs to a class of molecules featuring both aromatic and heterocyclic structures

Aplicaciones Científicas De Investigación

Chemistry: : Used in the development of new synthetic methodologies due to its reactive functional groups.

Biology: : Studies have explored its potential as a bioactive molecule, with effects on enzymatic pathways and cellular functions.

Medicine: : Research is being conducted on its potential therapeutic effects, particularly in the design of novel pharmaceuticals targeting specific molecular pathways.

Industry: : Applied in material science for creating specialized polymers and advanced materials due to its unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Step 1: : Formation of the Piperidin-1-yl Intermediate - This involves the reaction of piperidine with suitable reactants under controlled temperatures, typically in the range of 0-50°C, in the presence of a base like sodium hydride.

Step 2: : Introduction of the Trifluoromethyl-pyridinyl Group - The next step is the coupling of 5-(trifluoromethyl)pyridin-2-yl group through nucleophilic substitution reactions, facilitated by catalysts such as palladium.

Step 3: : Attachment of the Phenylthio Group - The phenylthio moiety is introduced via a thiolation reaction, using reagents like thiophenol in the presence of oxidizing agents.

Industrial Production Methods: : The large-scale production involves continuous-flow synthesis, optimizing reaction times, and temperatures for efficiency and yield. This might involve advanced techniques such as microwave-assisted synthesis for faster reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides and sulfones.

Reduction: : Selective reduction processes can target the ketone group to form alcohol derivatives.

Substitution: : Various nucleophilic substitutions can modify the trifluoromethyl-pyridinyl moiety.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Sodium alkoxides or halogenated reagents.

Major Products

Oxidation Products: : Phenylsulfoxide derivatives.

Reduction Products: : Alcohol derivatives of the original ketone.

Substitution Products: : Modified aromatic and heterocyclic compounds.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. Pathways involved often include signal transduction mechanisms and metabolic pathways in cells.

Comparación Con Compuestos Similares

Unique Features: : The presence of the phenylthio and trifluoromethyl-pyridinyl groups distinguishes it from other compounds. These groups impart higher reactivity and selectivity in various applications.

Similar Compounds

3-(Phenylthio)-1-(pyridin-2-yl)piperidin-1-yl)propan-1-one: : Lacks the trifluoromethyl group, leading to different reactivity.

1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone: : Does not have the phenylthio group, which changes its chemical behavior and applications.

The unique combination of these groups in 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one makes it a versatile and valuable compound in scientific research and industrial applications.

Actividad Biológica

The compound 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic molecule with potential pharmacological applications. Its structure incorporates a trifluoromethyl-pyridine moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Structural Overview

The molecular structure of the compound can be broken down as follows:

- Core Structure : The compound features a piperidine ring, which is known for its role in various biological activities.

- Functional Groups : The presence of a phenylthio group and a trifluoromethyl group significantly influences its chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula : C₁₆H₁₈F₃N₃OS

- Molecular Weight : 363.39 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation. One study reported that certain benzylpiperidine derivatives exhibited significant antiproliferative activity against pancreatic cancer cells, with IC50 values as low as 30.5 nM .

In vitro assays demonstrated that the compound could induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Antimicrobial Activity

Compounds with phenylthio and trifluoromethyl groups have been evaluated for their antimicrobial properties. Research indicates that such compounds can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related triazole derivatives have shown significant activity against pathogenic fungi like Candida albicans and bacterial strains such as Staphylococcus aureus .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies on similar structures suggest that they may interact with key enzymes involved in metabolic pathways, such as monoacylglycerol lipase (MAGL). The inhibition of MAGL has therapeutic implications in various conditions, including obesity and pain management .

Study 1: Anticancer Activity Assessment

In a controlled study, researchers synthesized several derivatives of the parent compound to evaluate their anticancer properties. The most active derivative showed an IC50 value of 4.36 μM against HCT116 colon cancer cells, indicating moderate to high anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Testing

A series of phenylthio compounds were tested for their antimicrobial efficacy. One derivative exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the phenylthio group could enhance antimicrobial properties .

Propiedades

IUPAC Name |

3-phenylsulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2S/c21-20(22,23)15-6-7-18(24-14-15)27-16-8-11-25(12-9-16)19(26)10-13-28-17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKDSGZYPLWZBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.